3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone
Overview
Description
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone is a chemical compound with the molecular formula C10H20O2Si. It is a cyclobutanone derivative where the hydroxyl group is protected by a tert-butyldimethylsilyl group. This compound is often used in organic synthesis due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone typically involves the protection of cyclobutanone with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Cyclobutanone+tert-Butyldimethylsilyl chloride→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) for deprotection of the silyl group.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various functionalized cyclobutanones.
Scientific Research Applications
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as a cardiac sarcomere inhibitor.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone involves its reactivity as a protected ketone. The tert-butyldimethylsilyl group provides stability and prevents unwanted side reactions, allowing for selective transformations. In biological systems, it may interact with specific enzymes or proteins, influencing their activity and function.
Comparison with Similar Compounds
Cyclobutanone: The parent compound without the silyl protection.
3-[(Trimethylsilyl)oxy]cyclobutanone: A similar compound with a different silyl protecting group.
3-[(Methoxymethyl)oxy]cyclobutanone: Another derivative with a different protecting group.
Uniqueness: 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone is unique due to its tert-butyldimethylsilyl group, which provides enhanced stability and reactivity compared to other protecting groups. This makes it particularly useful in synthetic organic chemistry for the preparation of complex molecules.
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxycyclobutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2Si/c1-10(2,3)13(4,5)12-9-6-8(11)7-9/h9H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGWIMAOHZAWOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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